(1-methyl-1H-imidazol-4-yl)boronic acid
CAS No.: 957720-01-3
Cat. No.: VC8162032
Molecular Formula: C4H7BN2O2
Molecular Weight: 125.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 957720-01-3 |
|---|---|
| Molecular Formula | C4H7BN2O2 |
| Molecular Weight | 125.92 g/mol |
| IUPAC Name | (1-methylimidazol-4-yl)boronic acid |
| Standard InChI | InChI=1S/C4H7BN2O2/c1-7-2-4(5(8)9)6-3-7/h2-3,8-9H,1H3 |
| Standard InChI Key | OFMUVGASVDGYKV-UHFFFAOYSA-N |
| SMILES | B(C1=CN(C=N1)C)(O)O |
| Canonical SMILES | B(C1=CN(C=N1)C)(O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The compound’s IUPAC name, (1-methylimidazol-4-yl)boronic acid, reflects its core structure: a methyl group at the 1-position of an imidazole ring and a boronic acid (-B(OH)₂) substituent at the 4-position . The SMILES notation (B(C1=CN(C=N1)C)(O)O) and InChIKey (OFMUVGASVDGYKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The planar imidazole ring facilitates π-π interactions, while the boronic acid group enables covalent bonding with diols and other nucleophiles.
Table 1: Key Identifiers of (1-Methyl-1H-imidazol-4-yl)boronic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 957720-01-3 | |
| Molecular Formula | C₄H₇BN₂O₂ | |
| Molecular Weight | 125.92 g/mol | |
| SMILES | B(C1=CN(C=N1)C)(O)O | |
| InChIKey | OFMUVGASVDGYKV-UHFFFAOYSA-N |
Physicochemical Properties
The compound exhibits a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, contributing to its solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) . Its rotatable bond count of 1 (the B-O bond) allows limited conformational flexibility . The exact mass (126.0600576 Da) and monoisotopic mass (126.0600576 Da) confirm its purity in mass spectrometric analyses .
Synthesis and Manufacturing
Purification and Stability
Post-synthesis, the compound is purified via column chromatography or recrystallization from ethanol/water mixtures . Long-term storage requires an inert atmosphere (argon or nitrogen) and temperatures below -20°C to prevent hydrolysis of the boronic acid group .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
As a boronic acid reagent, this compound participates in palladium-catalyzed cross-coupling reactions to form biaryl or heteroaryl structures. For instance, coupling with aryl halides yields N-methylimidazole-containing biaryls, which are pharmacophores in kinase inhibitors .
Table 2: Representative Suzuki-Miyaura Reactions
| Partner Electrophile | Product Class | Application Domain |
|---|---|---|
| Aryl bromides | Biaryl imidazoles | Anticancer agents |
| Heteroaryl chlorides | Imidazole-thiazole hybrids | Antimicrobial agents |
Functional Material Synthesis
The boronic acid group enables the formation of covalent organic frameworks (COFs) through condensation reactions with diols. Such materials exhibit potential in gas storage and catalysis .
| Precautionary Measure | Implementation Example |
|---|---|
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles |
| Ventilation | Fume hood usage |
| First Aid for Eye Exposure | 15-minute water flush |
Comparative Analysis with Structural Analogues
(1-Methyl-1H-imidazol-5-yl)boronic Acid
This positional isomer (CAS: 849062-28-8) shares the same molecular formula but differs in the boronic acid’s placement at the 5-position . The 5-yl isomer exhibits reduced reactivity in Suzuki couplings due to steric hindrance from the methyl group .
(1-Methyl-1H-imidazol-4-yl)methylamine
The amine derivative (CAS: 486414-83-9) serves as a building block for drug candidates but lacks the boronic acid’s cross-coupling utility .
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